Product packaging for N-[(4-phenoxyphenyl)sulfonyl]-beta-alanine(Cat. No.:CAS No. 294661-61-3)

N-[(4-phenoxyphenyl)sulfonyl]-beta-alanine

Cat. No.: B2542242
CAS No.: 294661-61-3
M. Wt: 321.35
InChI Key: NFWALENORDGHOL-UHFFFAOYSA-N
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Description

Significance of Sulfonamide and Beta-Amino Acid Scaffolds in Bioactive Compound Design

The sulfonamide group (-SO2NH-) is a cornerstone in medicinal chemistry, celebrated for its versatile biological activities since the discovery of prontosil (B91393) in the 1930s. chembuyersguide.com This functional group is a key component in a wide array of FDA-approved drugs, demonstrating therapeutic potential in treating conditions ranging from bacterial infections and cancer to inflammatory diseases and cardiovascular disorders. chembuyersguide.com The sulfonamide moiety is known for its chemical stability and its ability to act as a bioisostere of carboxylic acids, enabling it to mimic natural substrates and inhibit enzymes. chemsrc.com

Similarly, amino acid scaffolds are fundamental building blocks in the synthesis of bioactive molecules. nih.gov Using amino acids as starting materials offers several advantages, including biological relevance, inherent chirality, and a diversity of side chains that can be modified to fine-tune pharmacological properties. nih.gov Beta-amino acids, like beta-alanine (B559535), are of particular interest as they are precursors to various natural products and can be incorporated into peptides to create more stable analogues. nih.gov The integration of amino acids into sulfonamide structures has been shown to potentiate their biological activities. ontosight.ai Beta-alanine, the only naturally occurring beta-amino acid, is a precursor for many important compounds in the pharmaceutical and chemical fields. nih.gov

Rationale for Investigating N-[(4-phenoxyphenyl)sulfonyl]-beta-alanine and its Analogues within Contemporary Medicinal Chemistry Research

The rationale for investigating this compound and its analogues stems from the proven success of structurally similar compounds in targeting key physiological pathways. A significant area of interest is in the modulation of G-protein coupled receptors (GPCRs), which are crucial targets in drug discovery. Specifically, research into agonists for Free Fatty Acid Receptor 4 (FFA4), also known as GPR120, has highlighted the potential of this chemical scaffold. FFA4 is recognized as an attractive target for metabolic diseases like type 2 diabetes. nih.govresearchgate.net

Research into a series of N-phenylbenzenesulfonamide derivatives, which are structurally analogous to this compound, has identified potent and selective FFA4 agonists. nih.gov For instance, certain derivatives have shown significant agonistic activity, leading to dose-dependent reductions in blood glucose in preclinical models. nih.govresearchgate.net The combination of the arylsulfonamide group with a propanoic acid tail, as seen in the beta-alanine part of the target molecule, appears to be a key structural feature for this activity. The phenoxy group provides a bulky, lipophilic domain that can enhance binding to the target receptor. This suggests that this compound is a promising candidate for investigation as a modulator of metabolic pathways.

Overview of Current Research Landscape on Beta-Alanine and Sulfonamide-Containing Chemical Entities

The current research landscape for both beta-alanine and sulfonamide-containing compounds is vast and dynamic. Beta-alanine itself is widely studied, not only as a synthetic building block but also as a nutritional supplement. nih.gov As a precursor to carnosine, it has been investigated for its role in improving exercise performance by enhancing intracellular buffering capacity. nih.govmdpi.com Beyond sports nutrition, research has explored its potential benefits in preserving cognitive function and its role in various physiological processes. nih.govmdpi.com

In parallel, the field of sulfonamide chemistry continues to expand far beyond its original application as antibacterial agents. guidechem.com Sulfonamide derivatives are being actively investigated for a multitude of therapeutic applications, including as anticancer, anti-inflammatory, and antiviral agents. chembuyersguide.comchemicalbook.com The synthesis of novel sulfonamides derived from amino acids is an area of growing interest, as it allows for the creation of diverse chemical libraries with a wide range of potential biological activities. Studies on N-substituted beta-alanine derivatives have revealed their potential as antimicrobial agents and as intermediates in the synthesis of other biologically active compounds. researchgate.netmdpi.comktu.edu For example, N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives have shown promise as antimicrobial and antibiofilm agents. mdpi.com This broad and ongoing research into both sulfonamides and beta-alanine derivatives provides a strong foundation and impetus for the specific investigation of hybrid molecules like this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H15NO5S B2542242 N-[(4-phenoxyphenyl)sulfonyl]-beta-alanine CAS No. 294661-61-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(4-phenoxyphenyl)sulfonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO5S/c17-15(18)10-11-16-22(19,20)14-8-6-13(7-9-14)21-12-4-2-1-3-5-12/h1-9,16H,10-11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFWALENORDGHOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)NCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N 4 Phenoxyphenyl Sulfonyl Beta Alanine and Its Analogues

Strategic Approaches to Sulfonamide Bond Formation in Beta-Alanine (B559535) Conjugates

The formation of the sulfonamide bond is the cornerstone of synthesizing N-[(4-phenoxyphenyl)sulfonyl]-beta-alanine. The most traditional and widely adopted method involves the nucleophilic attack of the amino group of beta-alanine on the electrophilic sulfur atom of an activated sulfonyl species, typically a sulfonyl chloride. nih.govresearchgate.net This reaction is commonly performed by reacting beta-alanine or its ester derivative with 4-phenoxybenzenesulfonyl chloride. cbijournal.com

The success of this condensation reaction often hinges on the choice of base and solvent. A variety of bases have been employed to neutralize the hydrochloric acid byproduct and to facilitate the reaction. These include organic amines like pyridine (B92270) and triethylamine (B128534) (TEA), as well as inorganic bases such as potassium carbonate. cbijournal.com The solvent choice is equally critical, with dichloromethane (B109758) (DCM) and diethyl ether being common options for reactions run at controlled temperatures, often starting at 0 °C and gradually warming to room temperature. cbijournal.com Some methodologies have explored more unconventional solvents like PEG-400 to achieve high yields. cbijournal.com

Beyond these classical conditions, modern synthetic chemistry offers more advanced strategies. Transition-metal-catalyzed reactions, utilizing catalysts based on palladium, copper, or rhodium, have emerged as powerful tools for S-N bond formation, sometimes offering milder conditions and broader substrate scope. bohrium.comresearchgate.net Furthermore, innovative technologies such as flow-based synthesis and solid-phase synthesis present opportunities for increased efficiency, automation, and purification ease in the production of sulfonamide conjugates. bohrium.comresearchgate.net The use of amino acids as starting materials is also gaining traction, aligning with green chemistry principles by leveraging readily available, chiral precursors. nih.govresearchgate.net

Enantioselective Synthesis of Beta-Amino Acid Components for this compound

While this compound is achiral, the synthesis of chiral analogues requires access to enantiomerically pure beta-amino acids. The development of stereocontrolled methods for preparing these building blocks is a significant area of research. hilarispublisher.com

Several catalytic asymmetric approaches have been established. Asymmetric hydrogenation of enamides or α,β-unsaturated esters using chiral transition-metal catalysts, particularly those based on rhodium (Rh) and ruthenium (Ru), is a highly effective method for setting the stereocenter. hilarispublisher.com Another powerful strategy is the enantioselective conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds. For instance, the addition of dialkylzinc reagents to 2-aryl acrylates in the presence of a chiral phosphoramidite (B1245037) ligand can produce adducts with high enantioselectivity, which can then be converted to the desired β-amino acid. hilarispublisher.com

Classic chemical transformations also provide access to chiral β-amino acids. The Arndt-Eistert reaction, for example, enables the homologation of an α-amino acid to its β-amino acid counterpart. nih.gov This two-step process involves converting a protected α-amino acid to an acid chloride, reacting it with diazomethane (B1218177) to form a diazoketone, and then inducing a Wolff rearrangement, typically with a silver catalyst, to yield the β-amino acid derivative. nih.gov Enzymatic strategies, such as the use of phenylalanine amino mutase (PAM), have also been explored for synthesizing specific β-aryl-β-alanine derivatives, showcasing the potential of biocatalysis in this field. hilarispublisher.com

Construction of the Phenoxyphenyl Moiety and its Integration into the Sulfonyl Scaffold

The "phenoxyphenyl" portion of the target molecule is introduced via the key intermediate, 4-phenoxybenzenesulfonyl chloride. fishersci.ca This reagent serves as the electrophilic partner in the sulfonamide bond-forming reaction.

The synthesis of 4-phenoxybenzenesulfonyl chloride typically begins with diphenyl ether. The standard method for introducing the sulfonyl group onto the aromatic ring is through electrophilic sulfonation. This is often achieved by reacting diphenyl ether with a strong sulfonating agent, such as chlorosulfonic acid. This one-step process introduces the chlorosulfonyl group (-SO₂Cl) directly onto one of the phenyl rings, primarily at the para position due to steric and electronic effects, yielding the desired sulfonyl chloride intermediate.

Once synthesized, this sulfonyl scaffold is integrated into the final molecule through the sulfonylation of beta-alanine, as described in section 2.1. The 4-phenoxybenzenesulfonyl chloride is added, often dropwise, to a solution of beta-alanine and a suitable base, leading to the formation of the stable N-S bond and completing the assembly of the this compound structure.

Optimization of Reaction Conditions for Yield and Purity of this compound Derivatives

Achieving high yield and purity in the synthesis of this compound derivatives requires careful optimization of reaction conditions. The key variables include the choice of base, solvent, temperature, and reaction time.

The selection of a base is crucial for neutralizing the HCl generated during the reaction with sulfonyl chloride. The base's strength and steric properties can influence the reaction rate and the formation of byproducts. Similarly, the solvent must be chosen to ensure adequate solubility of all reactants while being inert to the reaction conditions. Temperature control is vital to manage the exothermicity of the reaction and prevent potential degradation of reactants or products. cbijournal.com

Microwave-assisted synthesis has emerged as a valuable technique for accelerating reaction times and improving yields in the formation of beta-amino acid derivatives from sulfonamides. ijcrt.org This method can significantly reduce the time required for the Michael addition of sulfonamides to α,β-unsaturated esters, a key step in some synthetic routes. ijcrt.org

Below is a table summarizing the impact of various reaction parameters on the synthesis of N-arylsulfonamides, which can be extrapolated to the synthesis of the target compound.

ParameterVariationGeneral Effect on Yield and PurityReference
Base PyridineEffective, but can be difficult to remove. cbijournal.com
Triethylamine (TEA)Common, effective, and more easily removed by aqueous workup. cbijournal.com
Potassium CarbonateAn inorganic alternative, useful in polar solvents like PEG-400. cbijournal.com
Solvent Dichloromethane (DCM)Good solubility for many organic reactants, volatile. cbijournal.com
Diethyl EtherOften used for reactions at low temperatures. cbijournal.com
PEG-400A non-traditional solvent that can lead to high yields. cbijournal.com
Technology Conventional HeatingStandard method, reaction times can be long. cbijournal.com
Microwave IrradiationCan dramatically reduce reaction times and improve yields. ijcrt.org

Recent Advances in Chemical Synthesis Relevant to this compound Scaffold Generation

The field of sulfonamide synthesis is continually evolving, with new methods offering greener, more efficient, and more versatile routes to these important scaffolds. thieme-connect.com These advances are directly applicable to the generation of this compound and its derivatives.

One significant trend is the development of transition-metal-free synthetic routes. For example, the oxidative coupling of thiols and amines provides a direct method for S-N bond formation that avoids the pre-functionalization required to make sulfonyl chlorides. rsc.org This approach often uses molecular oxygen or other mild oxidants, increasing the atom economy and reducing hazardous waste. rsc.org

The use of sulfur dioxide surrogates, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), represents another innovative strategy. thieme-connect.comresearchgate.net These stable, solid reagents allow for the safe and convenient introduction of the SO₂ group, bypassing the use of gaseous sulfur dioxide.

Emerging technologies like photoredox and copper-catalyzed reactions are enabling the synthesis of sulfonamides from aryl radical precursors and amines under ambient conditions. thieme-connect.com Additionally, mechanochemistry, which involves conducting reactions in the solid state with minimal or no solvent, is being explored as a green and efficient method for preparing aromatic sulfonamides. researchgate.net These cutting-edge techniques promise to streamline the synthesis of complex sulfonamide-containing molecules like this compound.

Molecular Mechanisms of Action and Biological Target Identification for N 4 Phenoxyphenyl Sulfonyl Beta Alanine

Investigation of Receptor-Ligand Interactions

Progesterone (B1679170) Receptor Antagonism and Binding Affinity Profiling of Sulfonamide Derivatives

The N-(4-phenoxyphenyl)benzenesulfonamide scaffold has been identified as a promising structure for the development of nonsteroidal progesterone receptor (PR) antagonists. nih.govnih.gov Research into this class of compounds has revealed that the sulfonamide linkage plays a crucial role in their antagonistic activity, offering a distinct structural advantage over corresponding benzanilide (B160483) derivatives. nih.gov The folded, synclinal structure of the aromatic sulfonamide skeleton is thought to fit well within the ligand-binding pocket of the progesterone receptor. nih.gov

A study focused on the development of N-(4-phenoxyphenyl)benzenesulfonamide derivatives identified several compounds with significant PR-antagonistic activity. nih.gov The N-(4-phenoxyphenyl)benzenesulfonamide structure itself was found to be favorable for this activity. nih.gov Modifications to the benzenesulfonyl moiety led to the discovery of potent antagonists. For instance, the 3-chlorobenzenesulfonanilide derivative exhibited an IC50 value of 0.17 μM. nih.gov Further optimization resulted in a 3-trifluoromethyl derivative with even more potent PR-antagonistic activity and high binding affinity for the progesterone receptor. nih.govnih.gov

The antagonistic properties of these sulfonamide derivatives were evaluated in T47D human breast cancer cells, where they were shown to inhibit progesterone-induced alkaline phosphatase expression without exhibiting any agonistic activity on their own. nih.gov The binding affinities of these compounds to the human progesterone receptor ligand-binding domain (hPR LBD) were also assessed, confirming that potent antagonistic activity correlated with high binding affinity. nih.gov

Table 1: Progesterone Receptor-Antagonistic Activity of Selected Benzenesulfonanilide Derivatives

CompoundSubstitution on Benzenesulfonyl RingIC50 (μM)
Derivative 13-Cl0.17
Derivative 23-CF3Potent Activity

Data derived from studies on N-(4-phenoxyphenyl)benzenesulfonamide derivatives. nih.gov

Enzymatic Inhibition and Activation Mechanisms

Carbonic Anhydrase II Inhibition by Beta-Alanine (B559535) Derivatives

Benzenesulfonamides incorporating a beta-alanine moiety have been investigated as inhibitors of human carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial for various physiological processes. mdpi.com Specifically, these derivatives have been tested against a panel of 12 catalytically active human CA isozymes to determine their affinity and selectivity. mdpi.com The sulfonamide group is a well-established zinc-binding group for CA inhibitors. mdpi.com

The inclusion of beta-amino acid linkers in the structure of benzenesulfonamide (B165840) inhibitors is a strategy to explore interactions with the enzyme active site beyond the immediate vicinity of the catalytic zinc ion. mdpi.com Studies on beta-alanine substituted benzenesulfonamides have shown that these compounds can act as inhibitors of various CA isozymes, including the ubiquitous cytosolic isoform hCA II. mdpi.comnih.gov The affinity of these compounds is determined using methods such as the fluorescent thermal shift assay and isothermal titration calorimetry. mdpi.com The design of such derivatives aims to achieve high affinity and, importantly, selectivity for specific CA isozymes, which remains a significant challenge due to the structural similarity of their active sites. mdpi.com

Table 2: Inhibition of Carbonic Anhydrase Isoforms by a Quinazoline-Based Benzenesulfonamide

CompoundhCA I Ki (nM)hCA II Ki (nM)hCA IX Ki (nM)hCA XII Ki (nM)
Compound 4a120.32.410.340.1

Data from a study on 4-anilinoquinazoline-based benzenesulfonamides. nih.gov

12-Lipoxygenase Inhibition by Sulfonamide-Containing Structures

Sulfonamide-containing compounds have been identified as potent and selective inhibitors of 12-lipoxygenase (12-LOX), an iron-containing enzyme involved in the oxidation of polyunsaturated fatty acids. nih.gov The resulting bioactive metabolites play a role in various physiological and pathological processes, including inflammation, platelet aggregation, and cancer. nih.gov The development of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide-based scaffolds has yielded compounds with nanomolar potency against 12-LOX and excellent selectivity over other related lipoxygenases and cyclooxygenases. nih.gov

These inhibitors have demonstrated efficacy in functional assays, such as inhibiting PAR-4 induced aggregation and calcium mobilization in human platelets, as well as reducing 12-HETE (12-hydroxyeicosatetraenoic acid) in beta-cells. nih.gov The structure-activity relationship studies of these sulfonamide derivatives are crucial for optimizing their inhibitory potential and selectivity, highlighting the importance of the sulfonamide moiety in the design of effective 12-LOX inhibitors. nih.govnih.gov

Acetylcholinesterase Inhibition by Phenoxyphenyl Derivatives

Derivatives containing a phenoxy group have been explored as inhibitors of acetylcholinesterase (AChE), a key enzyme in the cholinergic nervous system. nih.govnih.gov For instance, a series of 2-phenoxy-indan-1-one derivatives have been designed and synthesized, with some compounds exhibiting high AChE inhibitory activity, with IC50 values in the nanomolar range. nih.govnih.gov Molecular docking studies suggest that these compounds can be well-accommodated by the active site of AChE. nih.govresearchgate.net

Table 3: Acetylcholinesterase Inhibitory Activity of a Potent 2-Phenoxy-indan-1-one Derivative

CompoundAChE IC50 (nM)
Most Potent Derivative50

Data from a study on 2-phenoxy-indan-1-one derivatives. nih.gov

Exploration of Juvenile Hormone Mimicry Mechanisms through Beta-Alanine Sulfonamide Conjugates

Beta-alanine substituted sulfonamide derivatives have been synthesized and investigated as juvenile hormone analogs (JHAs) for their potential as insect growth regulators. researchgate.netresearchgate.net Juvenile hormones (JH) are crucial for controlling insect development and metamorphosis. nih.gov Compounds that mimic the action of JH can disrupt the normal life cycle of insects, preventing them from reaching maturity and reproducing. nih.gov

A series of beta-alanine substituted sulfonamide compounds have been screened for their JH activity on the larval instars of insects like Galleria mellonella. researchgate.net Some of these synthetic analogs have demonstrated notable activity, with their efficacy being compared to commercially available JHAs such as pyriproxyfen (B1678527) and fenoxycarb. researchgate.netresearchgate.net For example, N-methyl-N-phenyl-3-(p-tolylsulfonylamino)propanamide exhibited significant activity. researchgate.net The study of these beta-alanine sulfonamide conjugates contributes to the understanding of structure-activity relationships for juvenile hormone mimics and the development of potentially new, eco-friendly insect control agents. researchgate.net

Modulation of Intracellular Signaling Pathways

The structural components of N-[(4-phenoxyphenyl)sulfonyl]-beta-alanine, namely the phenoxyphenyl and sulfonyl groups, as well as the beta-alanine backbone, suggest potential interactions with key intracellular signaling cascades that regulate cellular responses to inflammatory and oxidative stress.

Impact on Nuclear Factor Kappa B (NF-κB) Signaling in Phenoxyphenyl-Containing Compounds

The Nuclear Factor Kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, and its dysregulation is implicated in a multitude of pathological conditions. While direct studies on this compound are limited, research on other compounds containing a phenoxyphenyl moiety indicates a potential for this structural element to modulate NF-κB activity.

The phenoxyphenyl group, a diaryl ether, is present in various biologically active molecules that have demonstrated anti-inflammatory properties through the inhibition of the NF-κB pathway. For instance, certain synthetic chalcone (B49325) derivatives incorporating a methoxyphenyl group have been shown to suppress the activation of NF-κB in cellular models of inflammation. This suppression is often attributed to the inhibition of IκB kinase (IKK), which prevents the phosphorylation and subsequent degradation of the NF-κB inhibitor, IκBα. The stabilization of IκBα effectively sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

Furthermore, a quinazoline (B50416) compound featuring a 4-phenoxyphenylethylamino side chain has been identified as a potent inhibitor of NF-κB activation. These findings suggest that the phenoxyphenyl scaffold can fit into the binding pockets of key regulatory proteins within the NF-κB signaling cascade, thereby disrupting the protein-protein interactions necessary for pathway activation. The lipophilic nature of the phenoxyphenyl group may facilitate its interaction with hydrophobic regions of these target proteins.

Compound ClassExampleMechanism of NF-κB Inhibition
Methoxyphenyl-based Chalcones2f (as described in a 2021 study)Suppression of iNOS and COX-2; Decrease in the expression of NF-κB and phosphorylated IκB.
Quinazoline Derivatives6-Amino-4-(4-phenoxyphenylethylamino)quinazolinePotent inhibitor of NF-κB transcriptional activation.

Activation of Nuclear Erythroid 2-Related Factor 2 (Nrf2) Pathway by Sulfonyl-Containing Compounds

The Nuclear Erythroid 2-Related Factor 2 (Nrf2) pathway is a critical cellular defense mechanism against oxidative stress. Activation of Nrf2 leads to the transcription of a battery of antioxidant and cytoprotective genes. The sulfonyl group present in this compound is a key structural feature found in numerous compounds that have been identified as activators of the Nrf2 pathway.

Sulfonyl-containing compounds can activate the Nrf2 pathway through the modification of cysteine residues on the Keap1 protein, which is a negative regulator of Nrf2. nih.gov Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation. Electrophilic sulfonyl groups can react with the thiol groups of specific cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and initiate the transcription of its target genes.

Moreover, the beta-alanine component of the molecule provides an additional, indirect mechanism for Nrf2 activation. Beta-alanine is the rate-limiting precursor for the synthesis of carnosine (β-alanyl-L-histidine). nih.gov Carnosine, a dipeptide with potent antioxidant properties, has been shown to upregulate the expression of Nrf2 and promote its nuclear translocation. nih.gov Therefore, by increasing the intracellular pool of beta-alanine, this compound could potentially enhance carnosine synthesis, leading to a subsequent activation of the Nrf2 pathway.

Activating MoietyMechanism of Nrf2 Activation
Sulfonyl GroupDirect interaction with Keap1 cysteine residues, leading to Nrf2 stabilization and nuclear translocation. nih.gov
Beta-alanine (via Carnosine)Increased synthesis of carnosine, which in turn upregulates Nrf2 expression and promotes its nuclear translocation. nih.gov

Neurotransmitter System Interactions of Beta-Alanine Derivatives

The beta-alanine backbone of this compound suggests potential interactions with neurotransmitter systems, given that beta-alanine itself is a neuroactive amino acid.

Effects on GABAergic and Glutamatergic Systems in In Vitro Models

Beta-alanine is structurally analogous to the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). This structural similarity allows beta-alanine and its derivatives to interact with components of the GABAergic system. In vitro studies have demonstrated that beta-alanine can act as an agonist at both GABA-A and GABA-C receptors, which are ligand-gated ion channels that mediate inhibitory neurotransmission. Activation of these receptors by beta-alanine derivatives would lead to an influx of chloride ions, hyperpolarization of the neuronal membrane, and a decrease in neuronal excitability.

In addition to its effects on the GABAergic system, beta-alanine derivatives have also been investigated for their interactions with the glutamatergic system, the primary excitatory neurotransmitter system in the central nervous system. While beta-alanine itself does not directly activate glutamate (B1630785) receptors, certain derivatives have been shown to modulate glutamatergic transmission. For instance, some studies have explored the potential of beta-alanine derivatives to act as antagonists at specific glutamate receptor subtypes, which could have neuroprotective implications by preventing excitotoxicity.

Neurotransmitter SystemReceptor InteractionEffect
GABAergicAgonism at GABA-A and GABA-C receptorsInhibitory (hyperpolarization)
GlutamatergicPotential antagonism at specific glutamate receptor subtypesModulatory (potential for neuroprotection)

Biochemical Pathways Associated with Beta-Alanine in Neurological Contexts

In the central nervous system, beta-alanine is involved in several important biochemical pathways. As previously mentioned, it is a crucial precursor for the synthesis of carnosine, a dipeptide found in high concentrations in the brain. Carnosine is believed to have multiple functions in the brain, including antioxidant activity, pH buffering, and chelation of metal ions. By providing the building block for carnosine synthesis, beta-alanine derivatives can indirectly influence these neuroprotective mechanisms.

Furthermore, there is evidence to suggest that beta-alanine itself may function as a neurotransmitter or neuromodulator. It is released from certain neurons in a calcium-dependent manner and has been shown to have inhibitory effects on neuronal firing. The metabolic pathways of beta-alanine in the brain involve its synthesis from the degradation of uracil (B121893) and its catabolism via transamination to malonate-semialdehyde. Understanding these pathways is crucial for elucidating the full spectrum of neurological effects of beta-alanine and its derivatives.

Biochemical PathwayRole of Beta-AlanineNeurological Implication
Carnosine SynthesisRate-limiting precursorNeuroprotection, antioxidant defense, pH buffering
NeurotransmissionPotential neurotransmitter/neuromodulatorInhibition of neuronal excitability
Pyrimidine (B1678525) CatabolismProduct of uracil degradationSource of endogenous beta-alanine in the brain
TransaminationCatabolism to malonate-semialdehydeRegulation of beta-alanine levels

Structure Activity Relationship Sar Studies of N 4 Phenoxyphenyl Sulfonyl Beta Alanine Analogues

Systematic Modification of the Phenoxyphenyl Moiety and its Influence on Biological Activity

The phenoxyphenyl moiety is a significant structural feature that often contributes to the binding of a molecule to its biological target through hydrophobic and aromatic interactions. The terminal phenoxy group is considered a "privileged" structure in medicinal chemistry, appearing in numerous approved drugs and bioactive compounds. nih.gov Its role is often to engage with lipophilic pockets in receptors or enzymes. nih.gov

SAR studies on related compounds indicate that the phenoxyphenyl group is frequently crucial for high activity. nih.gov Modifications to this moiety can significantly impact biological efficacy. Key areas for modification include:

Substitution on the Terminal Phenyl Ring: Introducing substituents to the outer phenyl ring can modulate the electronic and steric properties of the molecule. For instance, in studies of other drug candidates, adding an electron-withdrawing group like a 4-fluoro or 4-trifluorophenoxy moiety often results in the most active compounds. nih.gov This suggests that altering the electrostatic potential of the terminal ring can enhance binding affinity.

Substitution on the Proximal Phenyl Ring: Modifying the phenyl ring directly attached to the sulfonyl group can also influence activity. These changes can affect the orientation of the entire phenoxyphenyl group relative to the rest of the molecule, thereby altering how it fits into a binding site.

Replacement of the Ether Linkage: The oxygen atom of the ether bridge can be replaced with other linkers (e.g., sulfur, methylene) to probe the importance of the linkage's angle, flexibility, and electronic nature.

The following table illustrates hypothetical SAR data for modifications on the terminal phenyl ring of a phenoxyphenyl-containing scaffold, based on general principles observed in medicinal chemistry.

CompoundModification (R)Relative Activity
1-H (Unsubstituted)1.0
24-Fluoro5.2
34-Chloro4.8
44-Trifluoromethyl7.5
54-Methoxy2.1
62-Fluoro1.5

Elucidation of the Sulfonyl Group's Role in Receptor/Enzyme Binding and Specificity

The sulfonamide group (-SO₂NH-) is a cornerstone pharmacophore in a vast array of drugs, including antibacterial, anti-inflammatory, and diuretic agents. openaccesspub.orgnih.gov Its role extends beyond simply linking the phenoxyphenyl and beta-alanine (B559535) moieties; it is an active participant in molecular recognition and conformational control. researchgate.netnih.gov

Hydrogen Bonding: The two oxygen atoms of the sulfonyl group are potent hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor. These interactions are often critical for anchoring the ligand into the active site of a protein. nih.govacs.org The specific geometry of these interactions contributes significantly to binding affinity and selectivity. nih.govacs.org

Flexibility and Geometry: Compared to a more rigid amide (peptide) bond, the S-N bond in a sulfonamide has a lower rotational barrier. researchgate.net This imparts greater conformational flexibility to the molecule. Furthermore, the nitrogen atom in the sulfonamide group typically adopts a pyramidal geometry, in contrast to the planar geometry of an amide nitrogen, which further differentiates its structural properties. researchgate.net

Oxidation State: The specific oxidation state of the sulfur is critical. Comparative studies with analogues where the sulfonyl (-SO₂-) group is replaced by a sulfinyl (-SO-) or sulfanyl (B85325) (-S-) group have demonstrated that the sulfonamide oxygens are a key binding motif, and their removal drastically reduces binding affinity. nih.govacs.org

The table below shows binding affinity data for a reference sulfonamide and its analogues against the FKBP12 protein, illustrating the importance of the sulfonyl group's structure.

Compound TypeSulfur MoietyBinding Affinity (KD, nM)Reference
Sulfonamide (Reference)-SO₂-2.6 acs.org
Sulfinamide (analogue)-SO-Weaker binding nih.gov
Sulfenamide (analogue)-S-Weaker binding nih.gov

Assessment of Beta-Alanine Backbone Modifications on Pharmacological Profile

Beta-amino acids are non-proteinogenic amino acids where the amino group is attached to the β-carbon, one atom away from the carboxyl group. wikipedia.org Their incorporation into drug molecules can offer significant advantages, particularly in enhancing metabolic stability and modulating conformational preferences. acs.orgresearchgate.net For N-[(4-phenoxyphenyl)sulfonyl]-beta-alanine, both the carboxyl and amino groups of the beta-alanine backbone are likely essential for activity through ionic or hydrogen bonding interactions with a target. mmsl.cz

Key modifications to the beta-alanine backbone and their potential effects include:

Substitution at α- and β-positions: Introducing alkyl or other functional groups at the Cα (carbon-2) or Cβ (carbon-3) positions can influence the molecule's conformation and interaction with its target. Such substitutions can also enhance resistance to enzymatic degradation. acs.org For example, studies on other bioactive peptides have shown that strategic β-amino acid substitutions can lead to a significant increase in inhibitory activity. acs.org

Homologation: Extending the carbon chain to create gamma- or delta-amino acid analogues would alter the distance between the sulfonyl group and the terminal carboxylate. This can be used to probe the optimal spacing required for binding to a specific biological target.

Cyclization: Incorporating the beta-alanine backbone into a cyclic structure (e.g., a piperidine (B6355638) or pyrrolidine (B122466) ring) would rigidly constrain the molecule's conformation. mmsl.cz This can lead to highly potent and selective analogues if the constrained conformation matches the receptor-bound state. mmsl.cz

The following table presents data on how backbone modifications can affect the biological activity of antimicrobial β-amino acid derivatives.

CompoundBackbone StructureC-terminal GroupAntimicrobial Potency (MIC, µM vs. E. coli)Reference
6dβ2,2-di-n-butyl-NH₂4 acs.org
7cβ2,2-di-n-butyl-NH(CH₂)₂NH₂16 acs.org
7dβ2,2-di-n-butyl-NH(CH₂)₃NH₂8 acs.org

Conformational Analysis and Stereoisomeric Effects on this compound Activity

Rotational spectroscopy and computational studies on similar benzenesulfonamides have revealed distinct conformational preferences. nih.gov In many cases, the sulfonamide's amino group lies perpendicular to the plane of the benzene (B151609) ring, with the N-H hydrogen eclipsing the sulfonyl oxygen atoms. nih.gov The S-N bond itself has a relatively low barrier to rotation, allowing for greater flexibility compared to a peptide bond. This inherent flexibility means the molecule can likely adopt multiple conformations, one of which is the "bioactive conformation" responsible for its pharmacological effect.

If the beta-alanine backbone is substituted at the C2 or C3 position, chiral centers are created. This gives rise to the possibility of multiple stereoisomers (enantiomers and diastereomers). mmsl.cz It is a well-established principle in pharmacology that different stereoisomers of a drug can have vastly different biological activities. This is because biological targets like receptors and enzymes are themselves chiral and will interact differently with each isomer. SAR studies on other chiral β-amino acid derivatives have shown that biological activity is often confined to a single stereoisomer. mmsl.cz For example, in studies separating 3-substituted-(R,S)-beta-alanine derivatives, the different isomers showed distinct properties, underscoring the importance of stereochemistry. nih.gov Therefore, any modification of the beta-alanine backbone that introduces chirality would necessitate the separation and individual testing of each isomer to identify the most active one.

Comparative SAR with Other Sulfonamide and Beta-Amino Acid Derivatives

Comparison with other Sulfonamides: The sulfonamide drug class is incredibly diverse. openaccesspub.org Classical antibacterial sulfonamides (sulfa drugs) are characterized by a p-aminobenzenesulfonamide core, where the free aniline-like amino group is essential for their mechanism of action as competitive inhibitors of dihydropteroate (B1496061) synthase. nih.govslideshare.net this compound lacks this p-amino group and belongs to the class of "non-antibacterial sulfonamides". openaccesspub.org In this class, the group attached to the sulfonamide nitrogen (R in Ar-SO₂NH-R) largely defines the pharmacological profile. For example, in sulfonylureas, this group is a urea (B33335) moiety (-CO-NH-R'), leading to anti-hyperglycemic activity. openaccesspub.org In the case of this compound, the phenoxyphenyl and beta-alanine components confer a pharmacological activity distinct from these other classes, demonstrating the modular nature of sulfonamide drug design.

Comparison with other Beta-Amino Acid Derivatives: Beta-amino acids are widely used as building blocks for peptidomimetics—molecules that mimic the structure and function of peptides but have improved stability against proteolytic degradation. acs.orgresearchgate.net In many such applications, β-amino acids are incorporated into longer chains to induce or stabilize specific secondary structures like helices or turns. nih.gov In contrast, this compound is a small molecule where the beta-alanine unit acts as a flexible, functionalized linker connecting the sulfonyl group to a terminal carboxylic acid. Its role is less about inducing a peptide-like secondary structure and more about providing the correct spacing and functional groups (the carboxylate) for interaction with a binding site. This places it in a different category from larger β-peptides but aligns it with other small-molecule drugs that incorporate a β-amino acid fragment to achieve a desired pharmacological profile. mdpi.com

Computational Chemistry and in Silico Modeling of N 4 Phenoxyphenyl Sulfonyl Beta Alanine

Molecular Docking Simulations for Putative Target Identification and Binding Mode Prediction

Molecular docking is a fundamental computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For N-[(4-phenoxyphenyl)sulfonyl]-beta-alanine, this method is instrumental in identifying potential protein targets and understanding its binding mode at the atomic level.

Given the structural similarity of the phenoxyphenylsulfonyl moiety to various diaryl sulfonamides, a range of potential targets can be hypothesized. For instance, diaryl sulfonamides have been investigated as inhibitors of Cholesteryl Ester Transfer Protein (CETP), a key target in managing cardiovascular diseases. nih.gov Molecular docking studies on such compounds have revealed crucial п-п stacking and hydrophobic interactions within the CETP binding pocket. nih.govrjpbr.com Similarly, N-substituted sulfonamides have been docked against carbonic anhydrases, a family of enzymes implicated in several pathologies including cancer. semanticscholar.org These studies have demonstrated favorable binding affinities, often superior to known drugs like acetazolamide. semanticscholar.orgnih.gov

A typical molecular docking workflow for this compound would involve:

Target Selection: Based on the structural features, potential targets such as CETP, carbonic anhydrases, or Penicillin-Binding Proteins (PBPs) could be selected for initial screening. nih.govsemanticscholar.orgrjb.ro

Protein and Ligand Preparation: This involves obtaining the 3D structure of the target protein (e.g., from the Protein Data Bank), preparing it by adding hydrogens, assigning charges, and minimizing its energy. The 3D structure of this compound would also be generated and optimized.

Docking Simulation: Using software like AutoDock or Schrödinger's Glide, the ligand is docked into the active site of the prepared protein. The program explores various conformations and orientations of the ligand, scoring them based on a defined scoring function that estimates the binding affinity.

Analysis of Results: The resulting poses are analyzed to identify the most favorable binding mode. This includes examining the binding energy (often expressed in kcal/mol) and the specific interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein's amino acid residues.

Based on studies of analogous compounds, it is plausible that the phenoxyphenyl moiety of this compound would engage in hydrophobic and п-п stacking interactions, while the sulfonamide group could form key hydrogen bonds with the target protein. nih.govrjpbr.com The beta-alanine (B559535) portion might also contribute to the binding specificity through additional polar or charged interactions.

Below is a representative table of docking scores for related sulfonamide derivatives against various protein targets, illustrating the type of data generated from such studies.

Compound ClassProtein TargetDocking Score (kcal/mol)Key Interacting Residues (Predicted)
Diaryl SulfonamidesCholesteryl Ester Transfer Protein (CETP)Not specified, but noted to have favorable interactionsLeu206, Phe265, Phe263 nih.gov
N-substituted SulfonamidesCarbonic Anhydrase (1AZM)-6.8 to -8.2Not specified
Alanine-based SulfonamidesPenicillin-Binding Protein 2X (PBP-2X)Comparable to cefuroximeGLY 664, VAL 662, ARG 426 rjb.ro
{(4-nitrophenyl)sulfonyl}tryptophanE. coli DNA gyrase (5MMN)-6.37Not specified nih.gov
{(4-nitrophenyl)sulfonyl}tryptophanCOVID-19 main protease (6LU7)-6.35Thr 25, Thr 26, His 41, Met 165, Met 49 nih.gov

This table is illustrative and compiled from data on structurally related compounds.

Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches for Reaction Mechanism Elucidation

To gain a deeper understanding of the chemical reactivity of this compound, particularly in the context of an enzyme-catalyzed reaction, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be employed. These methods combine the accuracy of quantum mechanics for a small, chemically active region (e.g., the ligand and the enzyme's active site residues) with the efficiency of molecular mechanics for the larger protein environment.

For instance, if this compound were to act as a covalent inhibitor, QM/MM simulations could elucidate the detailed mechanism of the covalent bond formation. The simulation would treat the ligand and the key amino acid residues involved in the reaction at a high level of theory (the QM region), while the rest of the protein and solvent would be described by a classical force field (the MM region). This approach allows for the calculation of activation energies and the characterization of transition states, providing insights that are inaccessible to classical molecular docking.

While specific QM/MM studies on this compound are not available, the methodology has been successfully applied to understand various enzymatic reactions and the behavior of amino acids in complex environments. Such studies would be invaluable in confirming a proposed mechanism of action or in understanding potential metabolic pathways for this compound.

De Novo Design Strategies for this compound-based Ligands

De novo design is a computational strategy for generating novel molecular structures with desired properties, often starting from a fragment or a scaffold within a target's binding site. The this compound structure can serve as an excellent starting point for such a design process. The goal would be to generate new ligands that retain the key binding features of the parent molecule while improving properties such as potency, selectivity, or pharmacokinetic profiles.

The process typically involves:

Scaffold Identification: The phenoxyphenylsulfonyl or the entire this compound molecule can be used as the core scaffold.

Fragment Library: A library of chemical fragments is used to "grow" new molecules from the scaffold or to link different fragments within the binding site.

Algorithmic Assembly: Computer algorithms assemble these fragments in a step-wise manner, exploring the chemical space and generating a diverse set of novel molecules.

Scoring and Ranking: The newly designed molecules are scored based on their predicted binding affinity, chemical feasibility, and other desired properties.

This approach could lead to the discovery of novel derivatives with modifications on the phenoxyphenyl rings (e.g., addition of different substituents to enhance binding), alterations to the beta-alanine linker, or replacement of the beta-alanine with other small amino acids or chemical moieties to explore new interactions within the target's active site.

Prediction of Molecular Interactions and Binding Affinities Using Advanced Computational Algorithms

Beyond standard molecular docking, a variety of advanced computational algorithms can be used to more accurately predict molecular interactions and binding affinities. These methods are often more computationally intensive but can provide a more reliable ranking of potential drug candidates.

Free Energy Perturbation (FEP) and Thermodynamic Integration (TI): These are rigorous methods based on statistical mechanics that can calculate the relative binding free energy between two ligands. For this compound, FEP or TI could be used to predict how specific chemical modifications to the molecule would affect its binding affinity to a target protein. This is particularly useful for lead optimization, where small changes to a lead compound are evaluated.

Machine Learning and Quantitative Structure-Activity Relationship (QSAR): Machine learning models and 3D-QSAR can be developed using a dataset of compounds with known activities against a specific target. For a series of this compound analogs, these methods could be used to build predictive models that correlate structural features with biological activity. These models can then be used to screen virtual libraries of related compounds and prioritize those with the highest predicted activity for synthesis and testing. Studies on sulfonamide analogs have successfully used such models to predict binding affinities.

The table below presents binding affinity data for a series of sulfonamide derivatives, which is the type of data that would be used to build and validate such predictive models.

Compound TypeAssayBinding Affinity MetricValue
Sulfonamide Derivative (YM-1)DNA BindingBinding Constant (Kb)1.23 x 104 M-1 nih.govrsc.org
Sulfonamide Derivative (YM-1)DNA BindingFree Energy Change (ΔG)-23.32 kJ/mol nih.govrsc.org
Sulfonamide Derivative (YM-2)Urease InhibitionIC501.90 ± 0.02 µM rsc.org

This table is illustrative and compiled from data on structurally related compounds.

Advanced Analytical Methodologies for Research and Characterization of N 4 Phenoxyphenyl Sulfonyl Beta Alanine

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of N-[(4-phenoxyphenyl)sulfonyl]-beta-alanine. By providing a highly accurate mass measurement of the molecular ion, HRMS allows for the determination of the elemental composition, distinguishing it from other compounds with the same nominal mass.

In a typical analysis, the compound is ionized, often using electrospray ionization (ESI), and the mass-to-charge ratio (m/z) of the resulting ion is measured. For this compound (C15H15NO5S), the theoretical exact mass can be calculated. Experimental measurements that fall within a narrow mass tolerance (typically <5 ppm) of this theoretical value provide strong evidence for the compound's identity.

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the molecular ion. The resulting fragmentation pattern provides valuable structural information, confirming the connectivity of the different functional groups within the molecule. For instance, characteristic fragments corresponding to the phenoxyphenyl group, the sulfonyl group, and the beta-alanine (B559535) moiety would be expected.

Ion Theoretical m/z Observed m/z (example) Mass Accuracy (ppm)
[M+H]+334.0744334.0741-0.9
[M+Na]+356.0563356.0559-1.1

This is an example table and values may vary based on experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., 1H- and 13C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural elucidation of this compound in solution. Both proton (¹H) and carbon-13 (¹³C) NMR are routinely employed to provide a complete picture of the molecule's carbon-hydrogen framework.

¹H-NMR spectroscopy provides information about the chemical environment of the hydrogen atoms. The chemical shift (δ) of each proton signal indicates its electronic environment, while the integration of the signal corresponds to the number of protons it represents. The coupling patterns (multiplicity) reveal information about adjacent protons. For this compound, distinct signals would be observed for the aromatic protons of the phenoxy and phenyl rings, as well as the aliphatic protons of the beta-alanine backbone.

¹³C-NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal, allowing for the confirmation of the total number of carbon atoms and their respective chemical environments (e.g., aromatic, aliphatic, carbonyl).

¹H-NMR (400 MHz, DMSO-d₆) δ (ppm) ¹³C-NMR (100 MHz, DMSO-d₆) δ (ppm)
12.3 (s, 1H, COOH)172.5 (C=O)
8.1 (t, 1H, NH)161.0 (Ar-C)
7.8 (d, 2H, Ar-H)155.1 (Ar-C)
7.5 (t, 2H, Ar-H)135.9 (Ar-C)
7.3 (t, 1H, Ar-H)130.8 (Ar-C)
7.1 (d, 2H, Ar-H)129.5 (Ar-C)
7.0 (d, 2H, Ar-H)125.2 (Ar-C)
3.2 (q, 2H, CH₂)120.9 (Ar-C)
2.4 (t, 2H, CH₂)117.8 (Ar-C)
43.1 (CH₂)
34.8 (CH₂)

This is an example table based on typical chemical shifts and may vary based on solvent and experimental conditions.

Chromatographic Techniques for Separation and Quantitative Analysis in Research Matrices (e.g., HPLC, GC-MS, LC-MS/MS)

Chromatographic techniques are essential for the separation, purification, and quantification of this compound from complex mixtures, such as reaction products or biological samples.

High-Performance Liquid Chromatography (HPLC) is widely used for both the analysis and purification of this compound. A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or trifluoroacetic acid) and an organic solvent (such as acetonitrile (B52724) or methanol), can effectively separate the compound from impurities. Detection is typically achieved using a UV detector, monitoring at a wavelength where the compound exhibits strong absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, although it may require derivatization of the carboxylic acid and amine groups to increase the compound's volatility. This technique offers high separation efficiency and provides mass spectral data for confident identification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice for highly sensitive and selective quantification of this compound in complex biological matrices. This technique combines the separation power of HPLC with the specificity of tandem mass spectrometry. By monitoring specific precursor-to-product ion transitions (Selected Reaction Monitoring or SRM), extremely low levels of the compound can be accurately measured.

Spectrophotometric and Fluorometric Methods for In Vitro Assay Development

Spectrophotometric and fluorometric methods are valuable for developing in vitro assays to study the activity of this compound, for example, in enzyme inhibition or receptor binding studies.

Spectrophotometric assays can be designed to measure changes in absorbance of a chromogenic substrate or product in the presence of the compound. For instance, if the compound inhibits an enzyme that acts on a colorless substrate to produce a colored product, the rate of color formation will decrease in the presence of the inhibitor.

Fluorometric assays offer higher sensitivity compared to spectrophotometric methods. These assays measure changes in fluorescence intensity or polarization. A fluorescently labeled ligand that binds to a target protein can be displaced by this compound, leading to a measurable change in the fluorescence signal. These assays are well-suited for high-throughput screening campaigns to identify and characterize modulators of biological targets.

X-ray Crystallography for Ligand-Protein Complex Structural Determination

X-ray crystallography is a powerful technique that can provide a three-dimensional atomic-level structure of this compound when bound to its protein target. This information is invaluable for understanding the molecular basis of its biological activity and for guiding structure-based drug design efforts.

To obtain a co-crystal structure, the purified target protein is crystallized in the presence of the compound. The resulting crystal is then exposed to a beam of X-rays, and the diffraction pattern is collected. By analyzing the diffraction data, the electron density map of the protein-ligand complex can be calculated, and a detailed 3D model can be built. This model reveals the precise binding mode of this compound within the active site of the protein, showing the specific amino acid residues involved in binding and the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

In Vitro Biological and Pharmacological Investigations of N 4 Phenoxyphenyl Sulfonyl Beta Alanine

Cell-Free Enzymatic Assays for Kinetic and Inhibition Studies

There is no available information from scientific sources detailing the kinetic parameters or inhibitory activities of N-[(4-phenoxyphenyl)sulfonyl]-beta-alanine in cell-free enzymatic assays.

Cell-Based Functional Assays for Receptor Activation and Cellular Response

Specific studies on the effects of this compound in cell-based functional assays are not present in the available literature. This includes a lack of data on its impact on cell proliferation and viability, intracellular signaling pathways, neurotransmitter dynamics, and antioxidant or anti-inflammatory responses.

Proliferation and Viability Assays in Relevant Cell Lines

No research findings have been published regarding the effects of this compound on the proliferation and viability of any cell lines.

Assays for Intracellular Signaling Pathway Modulation (e.g., IKK complex phosphorylation, gene expression)

There is no documented evidence of this compound modulating intracellular signaling pathways, such as the phosphorylation of the IKK complex or alterations in gene expression.

Investigation of Antioxidant and Anti-inflammatory Cellular Responses

There are no available reports investigating the potential antioxidant or anti-inflammatory cellular responses induced by this compound.

Selectivity Profiling Against Related Biological Targets

Information regarding the selectivity profile of this compound against related biological targets is not available in the public domain.

Mechanistic Studies Employing Biochemical and Cell Biology Techniques

Given the chemical structure of this compound, two primary hypothetical mechanisms of action can be proposed: inhibition of leukotriene A4 hydrolase and antagonism of lysophosphatidic acid receptors.

Hypothesized Mechanism 1: Inhibition of Leukotriene A4 Hydrolase (LTA4H)

A close structural analog, N-[(4-phenoxyphenyl)sulfonyl]-isoleucine, also known as DG-051, is a known inhibitor of leukotriene A4 hydrolase (LTA4H). drugbank.comacs.org LTA4H is a bifunctional zinc metalloenzyme that catalyzes the final step in the biosynthesis of leukotriene B4 (LTB4), a potent pro-inflammatory lipid mediator. drugbank.comnih.gov By inhibiting LTA4H, the production of LTB4 is reduced, thereby mitigating inflammatory responses. drugbank.com

Biochemical Assays

To investigate the potential inhibitory effect of this compound on LTA4H, a series of biochemical assays can be employed. A primary method is a hydrolase activity inhibition assay. nih.gov In this assay, recombinant human LTA4H is incubated with its substrate, leukotriene A4 (LTA4), in the presence and absence of the test compound. The conversion of LTA4 to LTB4 is then quantified, typically by high-performance liquid chromatography (HPLC) or enzyme-linked immunosorbent assay (ELISA). rndsystems.comthermofisher.com The inhibitory potency is determined by calculating the half-maximal inhibitory concentration (IC50).

Another important biochemical assay is the aminopeptidase (B13392206) activity assay. LTA4H also possesses aminopeptidase activity, and characterizing a compound's effect on this function is crucial for understanding its selectivity. nih.gov This can be assessed using a fluorogenic substrate, such as Arg-AMC, where the release of the fluorescent aminomethylcoumarin is monitored. nih.gov

The binding affinity of the compound to LTA4H can be determined using techniques like isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR). For DG-051, a dissociation constant (Kd) of 26 nM has been reported, indicating high-affinity binding to LTA4H. acs.org

Table 1: Hypothetical Biochemical Profile of this compound as an LTA4H Inhibitor (based on data for analogous compounds)

Assay TypeParameterHypothetical ValueReference Compound Data (DG-051)
LTA4H Hydrolase Inhibition AssayIC50~50 nM45 nM researchgate.net
LTA4H Aminopeptidase InhibitionIC50>10 µMSelective for hydrolase activity
Binding Affinity (e.g., ITC)Kd~30 nM26 nM acs.org

Cell Biology Techniques

Cell-based assays are essential to confirm the activity of a potential LTA4H inhibitor in a physiological context. A key assay is the measurement of LTB4 production in stimulated inflammatory cells, such as neutrophils or macrophages. nih.govresearchgate.net In this setup, cells are treated with an inflammatory stimulus (e.g., calcium ionophore A23187) in the presence of varying concentrations of the test compound. The amount of LTB4 released into the cell culture supernatant is then quantified by ELISA. rndsystems.comthermofisher.com

Further cellular studies could involve chemotaxis assays, where the ability of the compound to inhibit LTB4-induced migration of neutrophils is assessed. This provides a functional readout of the compound's anti-inflammatory potential.

Hypothesized Mechanism 2: Antagonism of Lysophosphatidic Acid (LPA) Receptors

The N-(arylsulfonyl)amino acid scaffold is also present in a class of compounds known as lysophosphatidic acid (LPA) receptor antagonists. LPA is a signaling phospholipid that exerts its effects through a family of G protein-coupled receptors (GPCRs), designated LPA1-6. frontiersin.orgnih.gov These receptors are involved in a wide range of cellular processes, including proliferation, migration, and cytoskeletal changes. frontiersin.org

Biochemical and Cell-Based Assays

The primary method to screen for LPA receptor antagonism is the calcium mobilization assay. researchgate.netacs.orgaacrjournals.org Cells overexpressing a specific LPA receptor subtype (e.g., LPA1) are loaded with a calcium-sensitive fluorescent dye. Upon stimulation with LPA, an increase in intracellular calcium is observed. An antagonist will inhibit this response in a concentration-dependent manner. The potency of the antagonist is typically expressed as the pKB value. nih.govnih.gov

Another important downstream signaling event mediated by LPA receptors, particularly LPA1, is the activation of the small GTPase RhoA. molbiolcell.orgnih.gov RhoA activation can be measured using a pull-down assay. researchgate.netcytoskeleton.com In this assay, the active, GTP-bound form of RhoA is selectively captured from cell lysates using a fusion protein containing the Rho-binding domain of a Rho effector protein, such as Rhotekin. The amount of activated RhoA is then quantified by Western blotting. An LPA receptor antagonist would be expected to block LPA-induced RhoA activation.

Dynamic mass redistribution (DMR) is a label-free technology that can also be used to characterize LPA receptor antagonists. frontiersin.orgnih.govnih.gov This technique measures changes in the local mass density of the cell monolayer in response to receptor activation, providing a global readout of cellular signaling.

Table 2: Hypothetical Pharmacological Profile of this compound as an LPA1 Receptor Antagonist (based on data for representative antagonists)

Assay TypeParameterHypothetical ValueRepresentative Antagonist Data (e.g., Ki16425, BMS-986020)
Calcium Mobilization AssaypKB~7.0pKB ~6.5-8.0 nih.govnih.gov
RhoA Activation AssayInhibitionYesYes researchgate.net
Fibroblast Migration AssayIC50~100 nMnM range structuretx.com

Emerging Research Avenues and Future Perspectives for N 4 Phenoxyphenyl Sulfonyl Beta Alanine

Design and Synthesis of Novel Analogues with Enhanced Potency and Selectivity

The foundational structure of N-[(4-phenoxyphenyl)sulfonyl]-beta-alanine serves as a versatile scaffold for chemical modification. A primary goal in medicinal chemistry is to systematically alter this structure to enhance biological activity (potency) and minimize off-target effects (selectivity). Research in this area focuses on structure-activity relationships (SAR), which correlate specific chemical changes with their impact on biological function.

Key strategies for designing novel analogues include:

Modification of the Phenyl Rings: Altering the substitution patterns on either the phenoxy or the phenylsulfonyl rings can significantly influence potency. Introducing various functional groups (e.g., alkynyloxy moieties) can modulate interactions with target proteins. nih.gov

Alterations to the Sulfonyl Linker: The oxidation state of the sulfur atom (sulfide, sulfoxide, or sulfone) is a critical determinant of activity and selectivity. Studies on related compounds have shown that sulfonyl derivatives often exhibit distinct selectivity profiles compared to their sulfinyl counterparts. nih.gov

Modification of the Beta-Alanine (B559535) Moiety: The beta-alanine portion of the molecule can be replaced with other amino acids or bioisosteres to explore different binding orientations and improve pharmacokinetic properties. nih.gov The use of β-phenylalanine derivatives, for example, has been explored as a scaffold in medicinal chemistry. nih.gov

Research into related phenyl sulfonyl structures has yielded potent inhibitors for various enzymes. For instance, a series of 4-alkynyloxy phenyl sulfonyl alkyl hydroxamates were synthesized and evaluated as inhibitors of Tumor Necrosis Factor-alpha Converting Enzyme (TACE) and Matrix Metalloproteinases (MMPs). The findings demonstrated that specific substitutions could achieve high potency and selectivity. nih.gov

Below is a data table illustrating the structure-activity relationship for a series of sulfonyl derivatives targeting TACE, demonstrating how modifications affect inhibitory concentration (IC50).

Table 1: Inhibitory Activity of N-Sulfonyl Amino Acid Hydroxamate Analogues against TACE Data adapted from a study on related sulfonyl compounds, illustrating the principles of analogue design.

Compound IDP1' SubstituentR GroupTACE IC50 (nM)
20 4-ButynyloxyH1.8
21 4-ButynyloxyMe2.5
22 4-ButynyloxyEt1.3
23 4-Butynyloxyi-Pr1.7
24 4-ButynyloxyBn1.9

This data highlights that for this particular series, variations in the alkyl group (R) on the hydroxamate moiety did not drastically alter the high potency driven by the 4-butynyloxy substituent on the phenyl ring. nih.gov Such systematic studies are crucial for guiding the synthesis of new this compound analogues with optimized therapeutic profiles.

Exploration of Polypharmacology and Multi-Targeting Strategies for this compound Derivatives

The traditional "one drug, one target" paradigm is increasingly being supplemented by a multi-target approach, particularly for complex multifactorial diseases like neurodegenerative disorders or cancer. nih.gov Polypharmacology, the ability of a single compound to interact with multiple targets, is now seen as a desirable attribute. Designing Multi-Target-Directed Ligands (MTDLs) involves creating a single chemical entity that can modulate several biological pathways simultaneously. nih.gov

For derivatives of this compound, this strategy could involve:

Hybridization: Combining the core scaffold with another pharmacophore known to inhibit a different, but pathologically relevant, target. nih.gov This creates a single molecule with dual activity.

Scaffold Repurposing: Screening the compound and its analogues against a wide range of targets to identify previously unknown activities that could be therapeutically beneficial.

This approach has been successfully applied in Alzheimer's disease research, where compounds are designed to simultaneously target enzymes like acetylcholinesterase (AChE) and β-secretase (BACE-1), or to chelate metal ions while also inhibiting amyloid-β aggregation. nih.govnih.gov The development of MTDLs from the this compound scaffold could offer a more holistic therapeutic effect for complex diseases compared to single-target agents.

Development of Advanced In Vitro Co-Culture and Organ-on-Chip Models for Mechanistic Insight

Understanding the precise mechanism of action of a compound requires sophisticated biological models that better replicate human physiology than traditional 2D cell cultures. nih.gov Advanced in vitro models, such as co-cultures and organ-on-a-chip (OOC) systems, are at the forefront of this effort. nih.govaltex.org

Co-Culture Models: These systems involve growing two or more different cell types together to mimic the cellular interactions within a tissue. nih.govnih.gov For instance, to study the effect of an this compound derivative on intestinal absorption, a co-culture of Caco-2 intestinal cells, HT29 mucus-producing cells, and Raji B cells (representing immune components) could provide a more physiologically relevant barrier model. nih.gov

Organ-on-Chip (OOC) Technology: OOCs are microfluidic devices that culture living cells in continuously perfused micro-chambers to model the functions of tissues and organs. mdpi.com These "chips" can replicate the multicellular structures, tissue-tissue interfaces, and mechanical microenvironments of an organ. mdpi.comnih.gov A "liver-on-a-chip," for example, could be used to study the metabolism of this compound and predict potential drug-induced liver injury with greater accuracy than animal models. nih.gov

These advanced models offer unparalleled opportunities for real-time imaging and analysis of the biochemical and metabolic activities of cells in a functional, organ-like context, providing deeper mechanistic insights into a compound's effects. mdpi.com

Applications of Chemoinformatics and Machine Learning in Predicting this compound Activity and Guiding Synthesis

The synthesis and testing of new chemical entities is a resource-intensive process. Chemoinformatics and machine learning (ML) are transforming this landscape by enabling in silico prediction of a compound's properties before it is ever synthesized. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that link the chemical structure of a compound to its biological activity. By analyzing a dataset of known analogues, a QSAR model can be built to predict the potency of new, unsynthesized derivatives of this compound.

Machine Learning Algorithms: ML models can be trained on large datasets of chemical structures and their associated biological activities to learn complex patterns. mdpi.com These models can then be used to predict the activity spectra for novel compounds, screen virtual libraries for potential hits, and even suggest synthetic routes. researchgate.net For example, the Prediction of Activity Spectra for Substances (PASS) algorithm is a machine learning method used to predict a wide range of biological activities based on a compound's structure. researchgate.net

The integration of these computational tools can significantly streamline the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency and most favorable profiles, thereby reducing costs and accelerating the development timeline. mdpi.com

Investigation of Metabolic Pathways and Biochemical Transformations in Research Models

Understanding how a compound is metabolized is critical for its development. The metabolic fate of this compound determines its bioavailability, duration of action, and potential for forming active or toxic metabolites. Investigations into its metabolic pathways are conducted using various research models. nih.gov

In Vitro Metabolism Assays: These assays use subcellular fractions (like liver microsomes), tissue slices, or cultured cells to study metabolic transformations. nih.gov Liver microsomes, which are rich in cytochrome P450 (CYP) enzymes, are commonly used to identify the specific CYP isoforms responsible for metabolizing a drug. This is crucial for predicting potential drug-drug interactions. iqvia.com

Metabolite Identification: Advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS/MS), are used to separate and identify the metabolites formed in these in vitro systems or in samples from in vivo studies. nih.gov

The beta-alanine component of the molecule is a naturally occurring amino acid with well-defined metabolic pathways. smpdb.cabio-rad.com It can be formed from the degradation of dipeptides like carnosine or the breakdown of pyrimidine (B1678525) nucleotides. smpdb.cabio-rad.com The body can metabolize beta-alanine into malonate semialdehyde or aspartic acid. smpdb.ca Research would need to determine how the N-(4-phenoxyphenyl)sulfonyl moiety influences these natural pathways and what transformations the aromatic and sulfonyl parts of the molecule undergo. A novel biosynthetic pathway for beta-alanine involving 1,3-diaminopropane (B46017) and 3-aminopropanal (B1211446) has also been identified in bacteria, showcasing the diverse biochemical routes related to this structure. nih.gov

Q & A

Basic: What synthetic routes are commonly employed to prepare N-[(4-phenoxyphenyl)sulfonyl]-beta-alanine, and what reaction conditions are critical for yield optimization?

The synthesis typically involves sulfonylation of beta-alanine with 4-phenoxyphenylsulfonyl chloride. Key steps include:

  • Protection of beta-alanine : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to prevent side reactions during sulfonylation .
  • Sulfonylation : Conducted in anhydrous dichloromethane or dimethylformamide (DMF) with a base (e.g., triethylamine) to scavenge HCl. Temperature control (0–5°C) minimizes hydrolysis of the sulfonyl chloride .
  • Deprotection : Acidic conditions (trifluoroacetic acid for Boc) or basic conditions (piperidine for Fmoc) yield the final product.

Basic: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Signals at δ 7.5–8.0 ppm (aromatic protons of phenoxyphenyl) and δ 3.0–3.5 ppm (beta-alanine CH₂ groups) confirm connectivity .
    • ¹³C NMR : Carbonyl signals (170–175 ppm) and sulfonyl-linked carbons (55–60 ppm) validate the structure.
  • Mass Spectrometry (MS) : High-resolution ESI-MS provides exact mass (e.g., [M+H]⁺ at m/z 364.08) and fragmentation patterns .
  • HPLC : Reverse-phase C18 columns with UV detection at 275 nm (phenoxy absorption) ensure purity ≥95% .

Advanced: How does the sulfonyl group in this compound influence its binding to biological targets such as sulfotransferases or sulfonylurea receptors?

The sulfonyl group acts as a hydrogen-bond acceptor, facilitating interactions with active-site residues (e.g., lysine or arginine in sulfotransferases). Methodological insights:

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD) to immobilized receptors .
  • Molecular Docking : Use software like AutoDock Vina to predict binding poses, leveraging crystallographic data of homologous receptors .
  • Mutagenesis Studies : Replace key residues (e.g., Tyr114 in sulfotransferases) to assess binding energy changes .

Advanced: What challenges arise when evaluating the metabolic stability of this compound in hepatic microsomal assays?

  • Hydrolysis of Sulfonamide Linkage : The compound may degrade under physiological pH (7.4) or via hepatic esterases. Mitigation strategies:
    • Use LC-MS/MS to quantify degradation products (e.g., free beta-alanine and 4-phenoxyphenylsulfonic acid) .
    • Stabilize assays with protease inhibitors (e.g., PMSF) and conduct experiments at 37°C with NADPH cofactors .
  • Species-Specific Variability : Human vs. rodent microsomes may show differing CYP450-mediated oxidation rates; cross-validate results .

Basic: What purification strategies are recommended to achieve high-purity this compound?

  • Flash Chromatography : Use silica gel with gradient elution (ethyl acetate/hexane to methanol/dichloromethane) .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility profiles.
  • HPLC : Semi-preparative C18 columns (10 μm, 250 × 20 mm) with 0.1% TFA in acetonitrile/water achieve >99% purity .

Advanced: How can computational models predict the environmental persistence of this compound, given its structural similarity to perfluoroalkyl sulfonamides (PFAS)?

  • Quantitative Structure-Activity Relationship (QSAR) : Input molecular descriptors (e.g., logP, polar surface area) into models like EPI Suite to estimate biodegradation half-lives .
  • Molecular Dynamics Simulations : Assess interactions with soil organic matter or aquatic humic acids using GROMACS .
  • High-Resolution Mass Spectrometry (HRMS) : Detect trace metabolites in environmental samples (e.g., hydroxylated or defluorinated derivatives) .

Basic: What role does the phenoxyphenyl moiety play in the compound’s solubility and membrane permeability?

  • LogP Calculations : The aromatic ring increases hydrophobicity (predicted logP ~3.5), reducing aqueous solubility but enhancing lipid bilayer penetration .
  • Solubility Enhancement : Use co-solvents (e.g., DMSO ≤1%) or formulate as sodium salts for in vitro assays .

Advanced: How can conflicting data on enzyme inhibition potency be resolved?

  • Assay Standardization :
    • Normalize activity to positive controls (e.g., suramin for sulfatases) .
    • Validate IC50 values across multiple enzyme batches .
  • Structural Elucidation : Co-crystallize the compound with the target enzyme to identify binding site variations .

Basic: Is this compound suitable as a protecting group in solid-phase peptide synthesis (SPPS)?

Yes, the sulfonyl group stabilizes beta-alanine against racemization during coupling. Protocols include:

  • Coupling Conditions : Use HOBt/DIC activation in DMF for 2 hours at 25°C .
  • Cleavage : Treat with 95% TFA/2.5% H2O/2.5% triisopropylsilane for 2 hours .

Advanced: What strategies mitigate off-target effects in cell-based assays?

  • Counter-Screening : Test against unrelated enzymes (e.g., kinases) to rule out nonspecific binding .
  • CRISPR Knockout Models : Use HEK293 cells lacking the target receptor to confirm specificity .
  • Metabolomic Profiling : UPLC-QTOF-MS identifies unintended pathway modulation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.